3-Bromocyclohexene
Overview
Description
3-Bromocyclohexene is a chemical compound that is commonly used in scientific research. It is an unsaturated organic compound that contains a bromine atom attached to a cyclohexene ring. This chemical compound has many applications in the field of science, including its use in the synthesis of other compounds and its use in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of 3-Bromocyclohexene is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups such as amino groups in proteins and DNA. This can lead to changes in the structure and function of these molecules, which can have various physiological effects.
Biochemical And Physiological Effects
3-Bromocyclohexene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Bromocyclohexene in lab experiments is its ease of synthesis. It can be easily prepared from readily available starting materials, and the reaction conditions are relatively mild. However, one limitation of using this compound is its reactivity. As an alkylating agent, it can react with a wide range of nucleophilic groups, which can make it difficult to study specific biological processes.
Future Directions
There are many potential future directions for research involving 3-Bromocyclohexene. One area of interest is its potential use in cancer therapy. Its cytotoxic effects on cancer cells make it a promising candidate for further study. Another area of interest is its use in the study of enzyme-catalyzed reactions. By studying the effects of 3-Bromocyclohexene on specific enzymes, researchers may be able to gain a better understanding of the mechanisms of enzyme action. Additionally, the development of new synthetic methods for preparing 3-Bromocyclohexene and related compounds may lead to the discovery of new applications in various fields of science.
Synthesis Methods
The synthesis of 3-Bromocyclohexene involves the addition of bromine to cyclohexene. This reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The reaction produces a mixture of products, including 1,2-dibromocyclohexane and 1,4-dibromocyclohexane. The desired product, 3-Bromocyclohexene, is then isolated and purified using various techniques such as distillation and recrystallization.
Scientific Research Applications
3-Bromocyclohexene has many applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes, including the study of enzyme-catalyzed reactions and the mechanisms of drug action.
properties
IUPAC Name |
3-bromocyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKDUJRRWLQXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934426 | |
Record name | 3-Bromocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohexene | |
CAS RN |
1521-51-3 | |
Record name | Cyclohexene, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromocyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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